
2-(1-Cyclohexen-1-YL)-N-(cyclopropylmethyl)-1-ethanamine hydrochloride
Übersicht
Beschreibung
2-(1-Cyclohexen-1-yl)-N-(cyclopropylmethyl)-1-ethanamine hydrochloride (2-CPME-HCl) is a cyclic amine hydrochloride salt that is used in various scientific research applications. 2-CPME-HCl is a versatile compound that can be used in a variety of experiments, including synthesis, biochemical and physiological studies, and drug development. It has been used in a variety of research studies, including those related to drug metabolism, drug delivery, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis and Crystal Structures of β-Oligopeptides : Research by Abele, Seiler, and Seebach (1999) detailed the synthesis of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid. They explored the structural characteristics, including hydrogen-bonded rings and conformational stability, which are key for understanding peptide mimicry and designing novel bioactive compounds (Abele, Seiler, & Seebach, 1999).
Reaction Pathways in Organic Synthesis : Nakamura, Hirai, and Nakamura (2003) examined the Simmons-Smith cyclopropanation reaction, revealing insights into the mechanism and efficiency of metal carbenoid-induced cyclopropanation, a crucial reaction for the synthesis of various cyclopropane-containing compounds, including those with potential medicinal applications (Nakamura, Hirai, & Nakamura, 2003).
Medicinal Chemistry and Biological Activities
Antibacterial and Antifungal Activities : A study by Rajeswari and Santhi (2019) on novel imines of tryptamine, including N-cyclohexylidene derivatives, showed significant antimicrobial activity, indicating the potential of cyclohexene and related structures in developing new antimicrobial agents (Rajeswari & Santhi, 2019).
DNA Binding and Cytotoxicity : Kumar et al. (2012) investigated Cu(II) complexes of tridentate ligands, showcasing their DNA-binding capabilities and providing a foundation for the development of novel therapeutic agents with potential applications in cancer treatment and genetic research (Kumar et al., 2012).
Materials Science
- Plasticizer Exposure Assessment : Silva et al. (2013) studied the environmental exposure to 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), highlighting the importance of understanding the health implications of plasticizers and their metabolites in humans, which is relevant for evaluating the safety of chemical compounds used in material production (Silva et al., 2013).
Eigenschaften
IUPAC Name |
2-(cyclohexen-1-yl)-N-(cyclopropylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.ClH/c1-2-4-11(5-3-1)8-9-13-10-12-6-7-12;/h4,12-13H,1-3,5-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUKVIGBXKOZGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNCC2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Cyclohexen-1-YL)-N-(cyclopropylmethyl)-1-ethanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



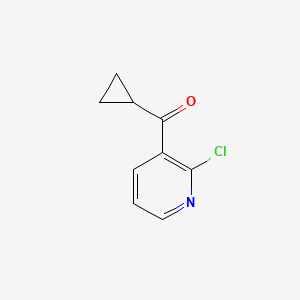
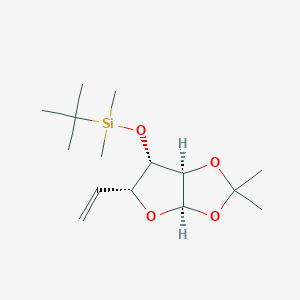

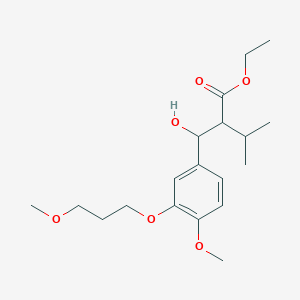
![Tert-butyl 4-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidine-1-carboxylate](/img/structure/B1640083.png)
![[(1Z,3Z)-4-Diphenylphosphanyl-1,2,3,4-tetraphenylbuta-1,3-dienyl]-diphenylphosphane](/img/structure/B1640090.png)
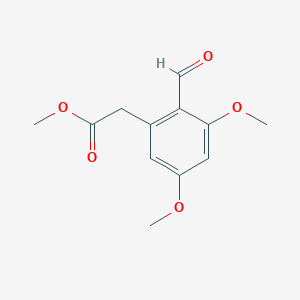
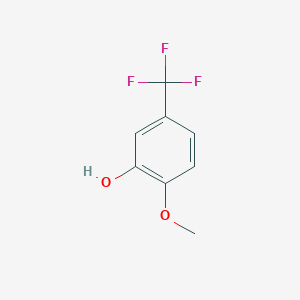
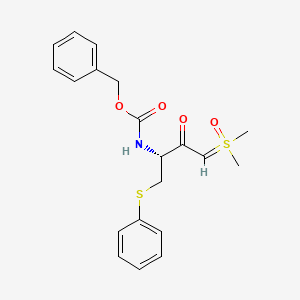
![(1R,2R,3R,4S)-bicyclo[2.2.1]heptane-2,3-diamine](/img/structure/B1640103.png)
![[(2R,3R,4S,5S)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate](/img/structure/B1640104.png)
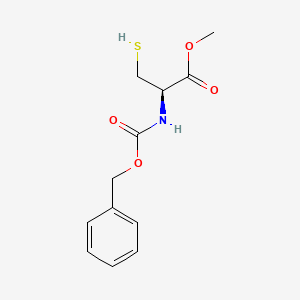
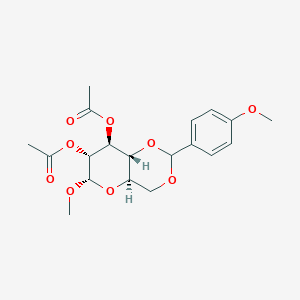
![(3aR,7aR)-1,3-bis[(4-bromophenyl)methyl]-2-[(Z)-but-2-enyl]-2-chloro-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole](/img/structure/B1640116.png)